molecular formula C14H11NO5 B5734583 [3-(4-Nitrophenoxy)phenyl] acetate

[3-(4-Nitrophenoxy)phenyl] acetate

Cat. No.: B5734583
M. Wt: 273.24 g/mol
InChI Key: LYYLVDKBTQOJSW-UHFFFAOYSA-N
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Description

[3-(4-Nitrophenoxy)phenyl] acetate is a chemical compound of interest in organic synthesis and chemical biology research. While direct studies on this specific molecule are limited, its structure, incorporating a nitrophenoxy moiety and an acetate ester, suggests potential utility in several advanced research areas. Compounds with o-nitrobenzyl-like structures are extensively investigated as photolabile protecting groups (PPGs) in solid-phase peptide synthesis (SPPS) . These groups enable precise control over reaction sequences, as they can be rapidly removed under mild conditions using UV light without the need for traditional chemical reagents, aligning with efforts to develop greener synthetic methodologies . The acetate ester functional group is a key feature in research reagents such as 4-nitrophenyl acetate (4-NPA), which is widely employed as a substrate in enzymatic assays to study the activity of hydrolases like esterases and carbonic anhydrases . Therefore, this compound may serve as a novel scaffold for developing new photoresponsive tools or as a specialized substrate for probing enzyme mechanism and kinetics. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[3-(4-nitrophenoxy)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-10(16)19-13-3-2-4-14(9-13)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYLVDKBTQOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Nitrophenoxy)phenyl] acetate typically involves the nucleophilic aromatic substitution reaction of 4-nitrophenol with 3-bromophenyl acetate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate Meisenheimer complex, which then eliminates the bromide ion to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Nitrophenoxy)phenyl] acetate can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed:

    Oxidation: Nitroso or amino derivatives.

    Reduction: Amino derivatives.

    Substitution: Phenol derivatives.

Scientific Research Applications

Chemistry: [3-(4-Nitrophenoxy)phenyl] acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized aromatic compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique structural features contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of [3-(4-Nitrophenoxy)phenyl] acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo redox reactions, influencing cellular processes and contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
[3-(4-Nitrophenoxy)phenyl] acetate C₁₄H₁₁NO₅* ~273.25* 4-Nitrophenoxy (para), phenyl acetate Intermediate, potential bioactivity [1, 7]
2-(4-Nitrophenoxy)ethyl acetate C₁₀H₁₁NO₅ 225.20 Ethyl acetate, 4-nitrophenoxy Organic synthesis intermediate [4]
3-Hydroxy-4-nitrophenyl acetate C₈H₇NO₅ 197.15 Hydroxy (meta), nitro (para) Crystalline solid, synthetic precursor [6, 8]
Methyl 2-(3-fluoro-4-nitrophenyl)acetate C₉H₈FNO₄ 213.16 Fluoro (meta), methyl ester Lipophilic pharmaceutical intermediate [9]
3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl acetate C₁₅H₁₁ClF₃NO₃ 369.70 Cl, CF₃ (phenoxy ring) Agrochemical applications [7]
N-[4-(Acetyloxy)-2-nitrophenyl]acetamide C₁₀H₁₀N₂O₅ 238.20 Acetamide, nitro (ortho) Hydrogen-bonding drug candidate [10, 13]

*Assumed based on structural analogy.

Structural and Electronic Effects

  • Substituent Position: Para-nitro groups (e.g., in this compound) enhance electron withdrawal, reducing aromatic ring reactivity compared to meta-nitro derivatives (e.g., 3-hydroxy-4-nitrophenyl acetate) . Electron-donating groups (e.g., methoxy in 2-(3-methoxy-4-nitrophenyl)acetic acid) increase electron density, altering solubility and acidity .
  • Functional Groups: Acetate Esters (e.g., 2-(4-nitrophenoxy)ethyl acetate) improve volatility and hydrolytic stability compared to carboxylic acids . Acetamide (e.g., N-[4-(acetyloxy)-2-nitrophenyl]acetamide) introduces hydrogen-bonding capacity, enhancing bioavailability .

Stability and Reactivity

  • Hydrolysis: Acetate esters (e.g., 2-(4-nitrophenoxy)ethyl acetate) hydrolyze faster in basic conditions than amide derivatives .
  • Thermal Stability: Nitro groups in para positions (e.g., this compound) reduce thermal decomposition rates compared to ortho-nitro isomers .

Q & A

Q. How should researchers validate the specificity of this compound in target-binding assays?

  • Methodological Answer : Perform competitive binding assays with known inhibitors. Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd). CRISPR knockouts of the target protein can confirm on-mechanism activity .

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